molecular formula C11H11N3S B2565857 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine CAS No. 2320603-34-5

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine

Cat. No.: B2565857
CAS No.: 2320603-34-5
M. Wt: 217.29
InChI Key: QVCZOLQMRCXCQS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 2 and 4, and a pyridin-2-ylthio group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine has several scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The potential of pyrimidine derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Preparation Methods

The synthesis of 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with pyridin-2-ylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyrimidine ring .

Chemical Reactions Analysis

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine can be compared with other similar compounds, such as:

    2,4-Dimethyl-6-(phenylthio)pyrimidine: Similar structure but with a phenylthio group instead of a pyridin-2-ylthio group.

    2,4-Dimethyl-6-(methylthio)pyrimidine: Contains a methylthio group at position 6.

    2,4-Dimethyl-6-(ethylthio)pyrimidine: Contains an ethylthio group at position 6.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .

Properties

IUPAC Name

2,4-dimethyl-6-pyridin-2-ylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-7-11(14-9(2)13-8)15-10-5-3-4-6-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZOLQMRCXCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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